![molecular formula C20H24N2O4S2 B2949809 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 899961-15-0](/img/structure/B2949809.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as DT-13, is a synthetic compound that belongs to the family of thiazole derivatives. DT-13 has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and cardiovascular diseases. In
Scientific Research Applications
Vulcanization Accelerators
Benzothiazole derivatives are widely used as vulcanization accelerators in the rubber industry to enhance the elasticity and strength of rubber products .
Antioxidants
These compounds can act as antioxidants , protecting against oxidative stress and potentially being used in food preservation or cosmetic formulations .
Plant Growth Regulators
Some benzothiazole derivatives serve as plant growth regulators , influencing various aspects of plant development and growth .
Anti-inflammatory Agents
Due to their pharmacological properties, certain benzothiazole derivatives are explored as anti-inflammatory agents in medicinal chemistry .
Enzyme Inhibitors
They can function as enzyme inhibitors , which is crucial in drug development for treating various diseases by targeting specific enzymes .
Imaging Reagents and Fluorescence Materials
Benzothiazole compounds are used as imaging reagents and fluorescence materials due to their luminescent properties, which have applications in medical diagnostics and material sciences .
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-13-6-8-14(9-7-13)28(25,26)10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)27-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCFDKOGTVFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide |
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